molecular formula C12H14N2O3 B8383574 4-Amino-5-methoxy-1-methylindole-2-carboxylic acid methyl ester

4-Amino-5-methoxy-1-methylindole-2-carboxylic acid methyl ester

Cat. No. B8383574
M. Wt: 234.25 g/mol
InChI Key: BXVNMSZPUHWCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-methoxy-1-methylindole-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-5-methoxy-1-methylindole-2-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-5-methoxy-1-methylindole-2-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 4-amino-5-methoxy-1-methylindole-2-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-14-8-4-5-10(16-2)11(13)7(8)6-9(14)12(15)17-3/h4-6H,13H2,1-3H3

InChI Key

BXVNMSZPUHWCHF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C1C(=O)OC)C(=C(C=C2)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 9 (1.0 g, 3.78 mmol) in anhydrous methanol (90 mL) was added 10%Pd/C (150 mg) suspended in anhydrous methanol (15 mL) followed by ammonium formate (1.10 g, 17.4 mmol). The reaction mixture was stirred for 1 h, filtered through celite and the methanol removed. The residue was taken up in CH2Cl2/H2O and extracted with CH2Cl2 (3×). The combined organic layers were dried over Na2SO4 and evaporated to afford 10 (595 mg, 67%) as a brown solid which was used without further purification; 1H NMR (CDCl3): δ7.21 (1H, s), 7.06 (1H, d), 6.72 (1H, d), 4.01 (3H, s), 3.90 (3H, s), 3.88 (3H, s).
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Yield
67%

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